Cas no 1805637-30-2 (6-Chloromethyl-2-cyano-3-fluorobenzoic acid)

6-Chloromethyl-2-cyano-3-fluorobenzoic acid structure
1805637-30-2 structure
商品名:6-Chloromethyl-2-cyano-3-fluorobenzoic acid
CAS番号:1805637-30-2
MF:C9H5ClFNO2
メガワット:213.592904806137
CID:4980880

6-Chloromethyl-2-cyano-3-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 6-Chloromethyl-2-cyano-3-fluorobenzoic acid
    • インチ: 1S/C9H5ClFNO2/c10-3-5-1-2-7(11)6(4-12)8(5)9(13)14/h1-2H,3H2,(H,13,14)
    • InChIKey: QLIQJPOGRBUYSI-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(=C(C#N)C=1C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 212.9992843 g/mol
  • どういたいしつりょう: 212.9992843 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 61.1
  • ぶんしりょう: 213.59

6-Chloromethyl-2-cyano-3-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013011737-500mg
6-Chloromethyl-2-cyano-3-fluorobenzoic acid
1805637-30-2 97%
500mg
831.30 USD 2021-06-25
Alichem
A013011737-250mg
6-Chloromethyl-2-cyano-3-fluorobenzoic acid
1805637-30-2 97%
250mg
480.00 USD 2021-06-25
Alichem
A013011737-1g
6-Chloromethyl-2-cyano-3-fluorobenzoic acid
1805637-30-2 97%
1g
1,445.30 USD 2021-06-25

6-Chloromethyl-2-cyano-3-fluorobenzoic acid 関連文献

6-Chloromethyl-2-cyano-3-fluorobenzoic acidに関する追加情報

Recent Advances in the Application of 6-Chloromethyl-2-cyano-3-fluorobenzoic Acid (CAS: 1805637-30-2) in Chemical Biology and Pharmaceutical Research

The compound 6-Chloromethyl-2-cyano-3-fluorobenzoic acid (CAS: 1805637-30-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic benzoic acid derivative, characterized by its unique functional groups, has demonstrated promising potential as a versatile building block for the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 6-Chloromethyl-2-cyano-3-fluorobenzoic acid as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers leveraged the reactivity of the chloromethyl and cyano groups to construct a series of potent and selective inhibitors with improved pharmacokinetic properties. The fluorobenzoic acid moiety was found to enhance binding affinity through specific interactions with the target protein's active site.

In parallel research, scientists have investigated the compound's utility in click chemistry applications. The presence of multiple reactive sites allows for efficient conjugation with various biomolecules, making it valuable for the development of chemical probes and diagnostic agents. A recent publication in ACS Chemical Biology demonstrated its successful incorporation into activity-based probes for studying enzyme function in live cells.

The synthetic accessibility of 6-Chloromethyl-2-cyano-3-fluorobenzoic acid has also been improved through recent methodological advances. A 2024 report in Organic Process Research & Development described an optimized, scalable synthesis route that achieves higher yields while reducing environmental impact through greener solvent systems and catalytic methods. This development is particularly significant for potential industrial-scale production.

From a safety and toxicological perspective, preliminary studies indicate that this compound exhibits favorable properties for pharmaceutical applications. Research published in Chemical Research in Toxicology showed that it has minimal cytotoxicity at concentrations typically used in synthetic applications, though further comprehensive toxicological evaluation is warranted as development progresses.

Looking forward, the unique structural features of 6-Chloromethyl-2-cyano-3-fluorobenzoic acid continue to inspire novel applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in the development of covalent inhibitors targeting challenging therapeutic targets. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in medicinal chemistry and chemical biology research in the coming years.

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